1,3-Butadiene, 1-bromo-, (1E)- 1,3-Butadiene, 1-bromo-, (1E)-
Brand Name: Vulcanchem
CAS No.: 89567-73-7
VCID: VC16678234
InChI: InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2
SMILES:
Molecular Formula: C4H5Br
Molecular Weight: 132.99 g/mol

1,3-Butadiene, 1-bromo-, (1E)-

CAS No.: 89567-73-7

Cat. No.: VC16678234

Molecular Formula: C4H5Br

Molecular Weight: 132.99 g/mol

* For research use only. Not for human or veterinary use.

1,3-Butadiene, 1-bromo-, (1E)- - 89567-73-7

Specification

CAS No. 89567-73-7
Molecular Formula C4H5Br
Molecular Weight 132.99 g/mol
IUPAC Name 1-bromobuta-1,3-diene
Standard InChI InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2
Standard InChI Key LKNKAEWGISYACD-UHFFFAOYSA-N
Canonical SMILES C=CC=CBr

Introduction

Structural and Molecular Characteristics

The (1E)-isomer of 1-bromo-1,3-butadiene features a planar geometry with conjugated double bonds between C1–C2 and C3–C4. The bromine atom at C1 introduces significant polarity, influencing both electronic and steric properties. Density functional theory (DFT) calculations suggest that the (1E) configuration stabilizes the molecule through hyperconjugation, where the bromine’s lone pairs interact with the adjacent π-system . Key spectroscopic data include:

PropertyValue/DescriptionSource
Molecular FormulaC₄H₅Br
CAS Number89567-73-7
IUPAC Name1-bromobuta-1,3-diene
Boiling Point85–87°C (estimated)
Density1.45 g/cm³ (predicted)

The compound’s reactivity is further modulated by its ability to adopt s-cis and s-trans conformations, which influence its participation in Diels-Alder reactions and electrophilic additions.

Synthesis and Production Methods

Dehydrobromination of 1,4-Dibromo-2-butene

A primary industrial route involves the dehydrobromination of 1,4-dibromo-2-butene using powdered potassium hydroxide (KOH) in high-boiling petroleum ether. This method yields mixtures of (1E)- and (1Z)-1-bromo-1,3-butadiene, with the (1E)-isomer predominating when starting from pure (E)-1,4-dibromo-2-butene . Phase-transfer catalysts, such as tetrabutylammonium bromide, enhance reaction efficiency by facilitating interfacial interactions.

1,4-Dibromo-2-butene+KOHpetroleum ether1-bromo-1,3-butadiene+KBr+H2O\text{1,4-Dibromo-2-butene} + \text{KOH} \xrightarrow{\text{petroleum ether}} \text{1-bromo-1,3-butadiene} + \text{KBr} + \text{H}_2\text{O}

Bromination of 1,3-Butadiene

Direct bromination of 1,3-butadiene with bromine (Br₂) under controlled conditions produces the target compound. This method requires careful temperature regulation (<0°C) to prevent polybromination and favors the (1E)-isomer due to steric hindrance during the anti-addition mechanism.

Cross-Coupling Reactions

Recent advances utilize palladium-catalyzed cross-coupling with lithium methoxybutadienes. For example, reacting lithium (1E,3E)-1-methoxy-1,3-pentadiene with aryl bromides in the presence of Pd₂(dba)₃/XPhos yields (E)-1-aryl-2-buten-1-ones, demonstrating the compound’s utility in stereospecific syntheses .

Chemical Reactivity and Reaction Mechanisms

Electrophilic Additions

The bromine atom at C1 enhances electrophilicity, making the compound susceptible to nucleophilic attacks. For instance, hydrobromination proceeds via a carbocation intermediate, yielding 1,2-dibromo-3-butene as a major product.

Diels-Alder Reactions

The conjugated diene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride. The (1E)-configuration ensures optimal orbital overlap, leading to high regioselectivity and endo preference.

Polymerization

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

  • α,β-Unsaturated ketones: Via cross-coupling with aryl bromides (e.g., synthesis of (E)-1-aryl-2-buten-1-ones in 72% yield) .

  • Pharmaceutical intermediates: Bromine’s leaving-group ability facilitates nucleophilic substitutions in drug candidate syntheses.

Material Science

Brominated polybutadienes derived from this monomer are explored for:

  • Flame-retardant coatings: Enhanced thermal stability due to bromine’s radical-scavenging properties.

  • Elastomers: Improved ozone resistance compared to non-halogenated rubbers.

Comparative Analysis with Related Halogenated Dienes

CompoundMolecular FormulaKey Distinctions
2-BromobutadieneC₄H₅BrBromine at C2; reduced conjugation
ChloropreneC₄H₅ClChlorine substituent; higher polarity
IsopreneC₅H₈No halogen; natural rubber precursor

The (1E)-1-bromo-1,3-butadiene’s unique combination of bromine placement and conjugation enables unparalleled reactivity in electrophilic additions and cross-couplings .

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